
(1-Methylpyrazol-4-yl)-piperidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methylpyrazol-4-yl)-piperidin-1-ylmethanone is a chemical compound that has been extensively researched due to its potential applications in the field of medicine. This compound is also known as MPPM and has been found to have various biochemical and physiological effects. The synthesis method of MPPM is complex and requires careful attention to detail. In
Mechanism of Action
The mechanism of action of MPPM is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth of cancer cells and inflammation. MPPM has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
MPPM has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and reduce pain. MPPM has also been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
MPPM has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized. It has also been extensively studied, making it a well-understood compound. However, MPPM also has some limitations. It is a complex compound, and its synthesis method requires careful attention to detail. It is also expensive to synthesize, which can limit its use in some experiments.
Future Directions
There are several future directions for research on MPPM. One direction is to further investigate its potential as a cancer treatment. It has been shown to inhibit the growth of cancer cells, but further research is needed to determine its effectiveness as a cancer treatment. Another direction is to investigate its potential as an anti-inflammatory treatment. MPPM has been found to have anti-inflammatory effects, but further research is needed to determine its effectiveness as an anti-inflammatory treatment. Finally, future research could investigate the potential of MPPM as an antioxidant and its ability to protect cells from damage caused by free radicals.
Conclusion:
In conclusion, (1-Methylpyrazol-4-yl)-piperidin-1-ylmethanone is a chemical compound that has been extensively researched due to its potential applications in the field of medicine. Its synthesis method is complex, and it has been found to have various biochemical and physiological effects. MPPM has potential as a cancer treatment, anti-inflammatory treatment, and as an antioxidant. Further research is needed to determine its effectiveness in these areas.
Synthesis Methods
The synthesis method of MPPM involves several steps. The first step is the synthesis of 1-methylpyrazol-4-carboxylic acid, which is done by reacting 1-methylpyrazole with ethyl chloroformate. The resulting product is then reacted with piperidine to form (1-Methylpyrazol-4-yl)-piperidine. The final step is the reaction of (1-Methylpyrazol-4-yl)-piperidine with benzaldehyde to form (1-Methylpyrazol-4-yl)-piperidin-1-ylmethanone.
Scientific Research Applications
MPPM has been extensively researched due to its potential applications in the field of medicine. It has been found to have anti-inflammatory and anti-cancer properties. MPPM has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. It has also been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
(1-methylpyrazol-4-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-12-8-9(7-11-12)10(14)13-5-3-2-4-6-13/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOJMIKWUIKKQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylpyrazol-4-yl)-piperidin-1-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




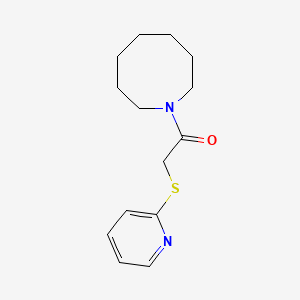

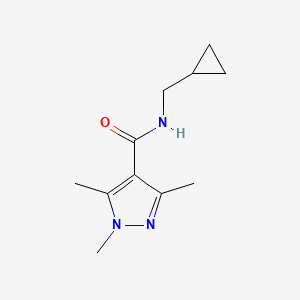
![2-methyl-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B7501636.png)
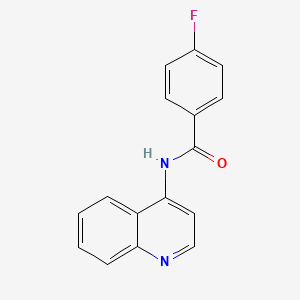
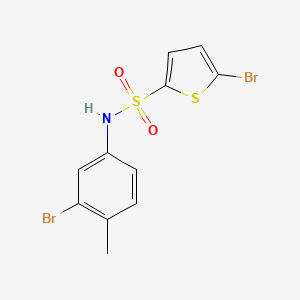
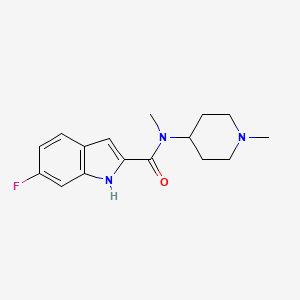
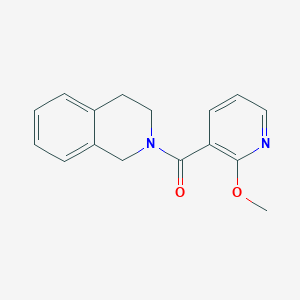

![1-[2-(Azepan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7501699.png)
